molecular formula C20H21N5O2 B2489415 2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]-6-phenylpyridazin-3-one CAS No. 2379971-04-5

2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]-6-phenylpyridazin-3-one

Cat. No. B2489415
CAS RN: 2379971-04-5
M. Wt: 363.421
InChI Key: WNOFTNAHUXDNQI-UHFFFAOYSA-N
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Description

2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]-6-phenylpyridazin-3-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a pyridazinone derivative that has shown promising results in scientific research related to its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

The mechanism of action of 2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]-6-phenylpyridazin-3-one involves the inhibition of specific enzymes and proteins that are involved in the progression of various diseases. This compound has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), which are key regulators of the cell cycle. In addition, this compound has also been shown to inhibit the activity of acetylcholinesterase (AChE), which is involved in the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]-6-phenylpyridazin-3-one has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the formation of amyloid plaques in Alzheimer's disease, and improve motor function in Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]-6-phenylpyridazin-3-one in lab experiments include its high potency and selectivity, as well as its ability to inhibit specific enzymes and proteins. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to determine its optimal dosage and administration route.

Future Directions

There are numerous future directions for the scientific research of 2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]-6-phenylpyridazin-3-one. Some potential directions include:
- Further investigation of the mechanism of action of this compound and its potential applications in the treatment of various diseases.
- Development of new synthetic methods for this compound to improve its efficiency and yield.
- Investigation of the potential side effects and toxicity of this compound in vivo.
- Exploration of the potential applications of this compound in other fields, such as material science and agriculture.
In conclusion, 2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]-6-phenylpyridazin-3-one is a chemical compound that has shown potential in scientific research related to its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential applications of this compound in various fields.

Synthesis Methods

The synthesis method of 2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]-6-phenylpyridazin-3-one involves the reaction of 4-methoxypyrimidine-2-amine with 4-piperidone hydrochloride in the presence of sodium hydride. The resulting product is then reacted with 2-chloro-6-phenylpyridazine to obtain the final product.

Scientific Research Applications

2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]-6-phenylpyridazin-3-one has been extensively studied for its potential applications in scientific research. This compound has shown potential in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

2-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c1-27-18-9-12-21-20(22-18)24-13-10-16(11-14-24)25-19(26)8-7-17(23-25)15-5-3-2-4-6-15/h2-9,12,16H,10-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNOFTNAHUXDNQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N2CCC(CC2)N3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one

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